molecular formula C10H13NO B13063212 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 851773-96-1

7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B13063212
CAS No.: 851773-96-1
M. Wt: 163.22 g/mol
InChI Key: HOEQYIGFJVYAGY-UHFFFAOYSA-N
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Description

Significance of Aminotetralin Derivatives in Medicinal Chemistry and Organic Synthesis

Aminotetralin derivatives are a class of compounds that have proven to be of immense value in medicinal chemistry. Their structural similarity to endogenous neurotransmitters, such as dopamine (B1211576) and serotonin, has made them attractive candidates for the development of new therapeutic agents targeting the central nervous system. The rigid tetralin framework helps to lock the pharmacophoric elements—the amine and aromatic ring—in a specific spatial orientation, which can lead to enhanced selectivity and potency for their biological targets.

In organic synthesis, the aminotetralin scaffold serves as a valuable building block. The presence of multiple functional groups—the aromatic ring, the amino group, and the hydroxyl group—allows for a variety of chemical transformations, enabling the synthesis of complex molecular architectures. The stereochemistry of the amino and hydroxyl groups on the saturated portion of the ring can be controlled to produce specific isomers, which is crucial for understanding structure-activity relationships (SAR) in drug discovery.

Overview of the 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Structural Motif

The specific isomer, 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, places the amino group at the 7-position of the aromatic ring and the hydroxyl group at the 2-position of the saturated ring. This particular arrangement of functional groups imparts distinct chemical and biological properties to the molecule. The phenolic hydroxyl group and the aromatic amino group can participate in hydrogen bonding and other interactions with biological macromolecules, while the chiral center at the 2-position introduces stereochemical considerations that can significantly influence biological activity.

The synthesis of this specific motif can be achieved through various synthetic routes, with a common method being the reductive amination of a corresponding ketone precursor. For instance, 7-hydroxytetralin-2-one can be reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate, followed by reduction with a hydride reagent like sodium borohydride (B1222165) to yield the desired 7-amino-1,2,3,4-tetrahydronaphthalen-2-ol. chemicalbook.com

Table 1: Physicochemical Properties of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
XLogP3 1.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Note: The data in this table is computationally generated. nih.gov

The exploration of derivatives of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol has provided valuable insights into its potential as a pharmacophore. For example, the N,N-dipropyl derivative, known as 7-OH-DPAT, has been extensively studied as a dopamine receptor agonist with selectivity for the D3 subtype. This highlights the potential of the 7-hydroxy-2-aminotetralin scaffold to interact with key receptors in the central nervous system. While the parent compound itself is a valuable synthetic intermediate, its derivatives have shown promise in the ongoing search for new and improved therapeutic agents.

Properties

CAS No.

851773-96-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-amino-1,2,3,4-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10,12H,2,4,6,11H2

InChI Key

HOEQYIGFJVYAGY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C=C(C=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Amino 1,2,3,4 Tetrahydronaphthalen 2 Ol and Analogues

Regioselective and Stereoselective Synthetic Pathways

The precise control of substituent placement (regioselectivity) and spatial arrangement (stereoselectivity) is paramount in the synthesis of complex organic molecules like 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol. The following subsections detail key strategies that have been successfully employed.

Epoxide Ring Opening Approaches for Aminotetralin-2-ols

The ring-opening of epoxides with amines is a well-established and powerful method for the synthesis of β-amino alcohols, which are key structural motifs in many biologically active compounds. scielo.org.mx This approach offers a direct route to 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols. The reaction typically proceeds via an SN2 mechanism, resulting in a trans configuration of the amino and hydroxyl groups. researchgate.netresearchgate.net

The regioselectivity of the epoxide ring opening is a critical aspect, with the nucleophilic attack of the amine occurring at the less sterically hindered carbon atom of the epoxide ring. rroij.com Various catalysts, including lithium bromide and sulfated zirconia, have been employed to enhance the efficiency and regioselectivity of this transformation under mild conditions. rroij.com Solvent-free conditions using catalysts like silica-bonded S-sulfonic acid have also been developed, offering an environmentally friendly and high-yielding protocol for the synthesis of β-amino alcohols. scielo.org.mx

A study on the synthesis of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols demonstrated that the epoxide ring opening with various amines consistently yields trans products, with the amine group regioselectively attached at the C1 position. researchgate.net This method has been utilized to synthesize a series of analogues for pharmacological evaluation. researchgate.net

Table 1: Examples of Catalysts and Conditions for Epoxide Ring Opening

CatalystSolventTemperatureKey Features
Acetic AcidSolvent-freeNot specifiedMetal-free, high yields, excellent regioselectivity. rsc.org
Lithium BromideNot specifiedNot specifiedInexpensive, efficient, environmentally friendly. rroij.com
Sulfated ZirconiaSolvent-freeNot specifiedHigh regioselectivity. rroij.com
Silica-bonded S-sulfonic acidSolvent-freeRoom TemperatureRecyclable catalyst, high yields. scielo.org.mx

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the formation of C-N bonds, making it a key strategy for the synthesis of aminotetralin derivatives. mdpi.com This reaction typically involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov This method is particularly valuable for synthesizing 2-aminotetralin derivatives from the corresponding 2-tetralones. nih.gov

Biocatalytic reductive amination using enzymes such as imine reductases (IREDs) has emerged as a powerful tool for the enantioselective synthesis of chiral amines. nih.govnih.gov These enzymes can catalyze the reductive coupling of ketones with a variety of amine partners, affording chiral amines with high enantiomeric excess. nih.gov This approach has been successfully applied to the synthesis of precursors for several pharmaceutically important molecules. nih.gov

The Leuckart reaction and its modifications, which utilize formic acid or its derivatives as the reducing agent, represent a classical approach to reductive amination. mdpi.com Recent advancements have focused on the development of more efficient and selective catalytic systems, including the use of iridium and rhodium complexes. mdpi.com

Table 2: Reductive Amination Approaches for Aminotetralin Synthesis

MethodCatalyst/ReagentKey Features
Biocatalytic Reductive AminationImine Reductases (IREDs)High enantioselectivity, applicable to a wide range of substrates. nih.gov
Leuckart-Wallach ReactionFormic acid/Ammonium (B1175870) formateClassical method, one-pot synthesis. mdpi.com
Catalytic Reductive AminationTransition metal complexes (Ir, Rh)High selectivity, mild reaction conditions. mdpi.com

Cascade Cyclization Reactions: Prins/Friedel–Crafts Protocols

Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, offer an efficient and atom-economical approach to complex molecular architectures. nih.gov The Prins/Friedel–Crafts cascade cyclization has been successfully employed for the synthesis of 4-aryltetralin-2-ol derivatives. nih.govbeilstein-journals.org

This strategy involves the treatment of 2-(2-vinylphenyl)acetaldehydes with a Lewis acid, such as BF₃·Et₂O, which initiates an intramolecular Prins reaction to generate a benzyl (B1604629) carbenium ion intermediate. nih.govnih.gov This intermediate is then trapped by an electron-rich aromatic nucleophile via a Friedel–Crafts alkylation, leading to the formation of the tetralin ring system. nih.govnih.gov This protocol has demonstrated a relatively broad substrate scope, allowing for variations in both the benzene (B151609) ring and the side chain. nih.gov The reaction can proceed with high yields and stereoselectivity in many cases. researchgate.net

Synthesis via Chalcone (B49325) Routes and Subsequent Transformations

Chalcones, which are α,β-unsaturated ketones, serve as versatile synthetic intermediates for the construction of a variety of heterocyclic and carbocyclic compounds. mdpi.com The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction between an appropriately substituted acetophenone (B1666503) and a benzaldehyde (B42025) in the presence of a base. mdpi.comnih.gov

While direct synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol via a chalcone route is not explicitly detailed in the provided context, chalcones can be precursors to tetralone structures. Subsequent chemical transformations, such as reduction of the ketone and the double bond, followed by the introduction of the amino group, could potentially lead to the desired aminotetralin-2-ol scaffold. The versatility of the Claisen-Schmidt condensation allows for the introduction of various substituents on the aromatic rings, providing access to a diverse range of analogues. nih.gov

Synthetic Routes Involving Birch Reduction and Curtius Rearrangement

The Birch reduction is a powerful method for the partial reduction of aromatic rings, providing access to dihydroaromatic compounds that can be further functionalized. bioinfopublication.org This reaction has been utilized in the synthesis of aminotetralin derivatives. For example, a concise synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-6,7-diol ('6,7-ADTN') starting from naphthalene-2,3-diol involved a Birch reduction of a carboxylic acid intermediate as a key step. researchgate.net

The Curtius rearrangement is a versatile reaction for the conversion of carboxylic acids into primary amines via an isocyanate intermediate. nih.govwikipedia.org This reaction proceeds through the thermal decomposition of an acyl azide. organic-chemistry.org The isocyanate intermediate can be trapped with various nucleophiles to yield amines, carbamates, or ureas. nih.govwikipedia.org This rearrangement has been a key step in the synthesis of various natural products and biologically active molecules. nih.gov In the synthesis of 6,7-ADTN, a Curtius rearrangement was employed to convert a carboxylic acid to the corresponding amine. researchgate.net

Chiral Synthesis and Enantioselective Approaches

The synthesis of single enantiomers of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol and its analogues is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov Several strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric reduction of prochiral ketones is a prominent method for producing chiral alcohols. nih.gov Biocatalytic approaches, utilizing enzymes such as ketoreductases, have proven to be highly effective in this regard. nih.gov Similarly, asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts has been shown to be a facile method for synthesizing chiral 1,2-amino alcohols with excellent enantioselectivity. nih.gov

The Strecker reaction, which involves the synthesis of α-amino nitriles from ketones or aldehydes, has also been adapted for the stereoselective synthesis of cyclic quaternary α-amino acids, including 1-aminocycloalkanecarboxylic acids. nih.gov The use of chiral auxiliaries in this reaction can induce high levels of stereocontrol. nih.gov

Chemoenzymatic Preparation of Enantiopure Isomers

Chemoenzymatic synthesis provides a powerful approach to producing enantiomerically pure compounds by combining the selectivity of biocatalysts with traditional chemical reactions. researchgate.netntnu.nomdpi.com This strategy has been successfully applied to the synthesis of chiral aminotetralinols. A notable method involves the lipase-catalyzed kinetic acylation of the alcohol group on N-protected aminotetralinol derivatives. researchgate.net

In these processes, enzymes exhibit a high degree of enantioselectivity, preferentially acylating one enantiomer of the racemic substrate, which allows for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (which remains an alcohol). The choice of enzyme, solvent, and acylating agent is crucial for achieving high enantiomeric excess (ee) and yield. Lipases from Pseudomonas cepacia and Candida antarctica B have proven to be particularly effective biocatalysts for these transformations. researchgate.net

Lipase-Catalyzed Kinetic Resolutions

Kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture, and lipases are among the most versatile and efficient biocatalysts for this purpose. nih.govjocpr.com Their stability in organic solvents, broad substrate specificity, and high enantioselectivity make them ideal for industrial applications. nih.gov The principle of lipase-catalyzed kinetic resolution relies on the differential rate of reaction of the two enantiomers with an acyl donor, leading to the formation of an enantioenriched ester and the recovery of the unreacted, enantioenriched alcohol. mdpi.com

For aminotetralinol derivatives, this method involves the enantioselective acylation of the secondary alcohol. researchgate.net Studies have demonstrated that lipases such as Pseudomonas cepacia Lipase (PCL) and Candida antarctica Lipase B (CALB) can yield products with excellent enantiomeric purity. researchgate.netresearchgate.net The efficiency of the resolution is often quantified by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E values are indicative of a more effective separation.

Table 1: Lipase-Catalyzed Resolution of N-Cbz-protected aminotetralinols

Enzyme Substrate Isomer Acyl Donor Solvent Product Enantiomeric Excess (ee) Reference
Pseudomonas cepacia Lipase cis-1-amino-2-ol Vinyl acetate Diisopropyl ether (1R,2S)-ester >99% researchgate.net
Candida antarctica B Lipase cis-1-amino-2-ol Vinyl acetate Dioxane (1S,2R)-alcohol >99% researchgate.net
Pseudomonas cepacia Lipase trans-1-amino-2-ol Vinyl acetate Dioxane (1R,2R)-ester >99% researchgate.net
Candida antarctica B Lipase trans-1-amino-2-ol Vinyl acetate Dioxane (1S,2S)-alcohol >99% researchgate.net

Data is illustrative of typical results found in the literature for related compounds.

Asymmetric Reductions in the Synthesis of Chiral Aminotetralinols

Asymmetric reduction of prochiral ketones is a highly efficient and atom-economical method for producing chiral alcohols. nih.gov In the context of aminotetralinols, this involves the stereoselective reduction of a corresponding aminoketone precursor. This approach is advantageous as it can theoretically yield 100% of the desired enantiomer, unlike kinetic resolutions which have a maximum theoretical yield of 50% for a single enantiomer.

Transition metal-catalyzed asymmetric hydrogenation is a powerful strategy for this transformation. nih.gov Catalytic systems, typically composed of a precious metal (like rhodium or ruthenium) and a chiral ligand, can achieve high levels of enantioselectivity. The development of effective chiral ligands is central to the success of this method. Alternatively, biocatalytic reductions using ketoreductases or whole-cell systems (e.g., plant tissues) offer a green and highly selective route to chiral alcohols from ketones. nih.gov These enzymatic systems can reduce a wide range of substrates with predictable stereochemistry. nih.gov

Resolution of Racemic Mixtures

Beyond enzymatic methods, classical and chromatographic techniques are employed for the resolution of racemic aminotetralinols. dalalinstitute.com

Chemical Resolution via Diastereomeric Salt Formation: This is a traditional and widely used method. libretexts.org The racemic amine is treated with an enantiomerically pure chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form a mixture of diastereomeric salts. libretexts.orggoogle.com Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.org The separated diastereomeric salts are then treated with a base to liberate the pure enantiomers of the amine. libretexts.org

Chromatographic Separation: Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. High-performance liquid chromatography (HPLC) with a chiral column is a common application of this technique for obtaining highly pure enantiomers.

Multi-component Reactions for Tetrahydronaphthalene Frameworks

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. researchgate.netnih.gov This approach is characterized by high atom economy, step efficiency, and operational simplicity, making it a cornerstone of green chemistry. orgchemres.orgrsc.org MCRs are powerful tools for rapidly generating molecular complexity and have been applied to the synthesis of diverse heterocyclic scaffolds, including the tetrahydronaphthalene core. orgchemres.orgnih.gov

For instance, the synthesis of functionalized tetrahydronaphthalene derivatives can be achieved through MCRs that construct the carbocyclic ring in a single operation. orgchemres.org A reported example involves the one-pot, solvent-free synthesis of ortho-aminocarbonitrile tetrahydronaphthalene derivatives using a simple and environmentally benign catalyst like ascorbic acid. orgchemres.org Such strategies allow for the rapid assembly of the core structure, which can then be further elaborated to produce analogues of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol.

Palladium-Catalyzed Cycloaddition Reactions in Tetrahydronaphthalene Synthesis

Palladium-catalyzed reactions are indispensable tools in modern organic synthesis due to their efficiency, mild reaction conditions, and functional group tolerance. researchgate.net Specifically, palladium-catalyzed cycloaddition reactions have emerged as a potent strategy for constructing cyclic and polycyclic frameworks, including the tetrahydronaphthalene skeleton. acs.orgacs.org

One such approach is the palladium-catalyzed dipolar cycloaddition, where a zwitterionic intermediate is generated in situ and undergoes cycloaddition with a suitable trapping agent. acs.orgacs.org For example, a dipolar precursor containing a tetrahydronaphthalene unit can react with various partners in [3 + 2], [5 + 4], or [5 + 2] cycloadditions to build fused heterocyclic systems. acs.org These reactions often proceed with high efficiency and diastereoselectivity, providing a sophisticated method for synthesizing complex molecules containing the tetrahydronaphthalene motif. acs.org Another strategy involves the intramolecular Mizoroki–Heck reaction, which can be used to construct the tetrahydronaphthalene ring system from a suitably functionalized precursor. rsc.org

Table 2: List of Mentioned Compounds

Compound Name
7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
N-benzyloxycarbonyl-protected 1-amino-1,2,3,4-tetrahydronaphthalen-2-ol
Tartaric acid
Mandelic acid
ortho-aminocarbonitrile tetrahydronaphthalene

Chemical Transformations and Reactivity of 7 Amino 1,2,3,4 Tetrahydronaphthalen 2 Ol

Derivatization Strategies of Amino and Hydroxyl Functionalities

The amino and hydroxyl groups are the most common sites for derivatization. Strategic manipulation of these functionalities allows for the modulation of the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be crucial for its biological interactions. monash.edu

The primary amino group is a nucleophilic center that readily participates in reactions to form various N-substituted derivatives. These reactions are fundamental in peptide and medicinal chemistry for building more complex molecular architectures. monash.edu

N-Alkylation: This process involves the introduction of alkyl groups onto the nitrogen atom. A common approach is direct substitution using alkylating agents, though this can sometimes lead to multiple alkylations. nih.gov More controlled methods include reductive amination, where the amine reacts with an aldehyde or ketone to form an imine, which is then reduced. Another established method for N-alkylation of amino acids, which can be applied to amino alcohols, involves the use of sodium hydride and an alkyl iodide. monash.edu The direct substitution of alcohols with amines, often facilitated by a heterogeneous catalyst at elevated temperatures, represents another pathway where water is the only byproduct. nih.gov Aralkyl functionalities have also been successfully introduced onto the amino groups of similar 2-aminotetralin structures to explore structure-activity relationships. nih.gov

N-Arylation: The formation of a carbon-nitrogen bond with an aryl group is a more challenging transformation. Modern methods often employ transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, palladium-catalyzed reactions have been developed for the N-arylation of amino acid esters with cyclohexanones, which serve as aryl sources under continuous-flow conditions. researchgate.net Such strategies can be adapted for amino alcohols, though care must be taken to minimize racemization at adjacent stereocenters. researchgate.net

Table 1: N-Substitution Reactions
Reaction TypeTypical ReagentsResulting DerivativeReference
N-Alkylation (Direct)Alkyl halides (e.g., methyl iodide)Secondary or Tertiary Amine monash.edu
N-Alkylation (Reductive Amination)Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN)Secondary Amine nih.gov
N-ArylationAryl halide, Palladium catalyst, BaseN-Aryl Amine researchgate.net

The secondary hydroxyl group can be functionalized through various reactions, with acylation being a prominent example.

O-Acetylation: This reaction introduces an acetyl group to the oxygen atom, forming an ester. The chemoselective O-acylation of amino alcohols can be achieved under acidic conditions. nih.gov Treating the molecule with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of an acid catalyst favors reaction at the hydroxyl group over the amino group. nih.gov This selectivity is based on the principle that acidity favors O-acylation, while alkaline conditions tend to favor N-acylation. nih.gov Such procedures have been successfully applied to a wide range of amino alcohols and hydroxyamino acids. nih.gov

Table 2: O-Functionalization Reactions
Reaction TypeTypical ReagentsResulting DerivativeReference
O-Acetylation (Acylation)Acetyl chloride or Acetic anhydride, Acid catalystAcetyl Ester nih.govresearchgate.net

Ring Modifications and Aromatic Substitutions

Beyond functional group manipulation, the core tetrahydronaphthalene structure can also undergo chemical changes.

Ring Expansion: A notable strategy for modifying carbocyclic systems is ring expansion. Methodologies utilizing hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can promote oxidative rearrangement of 1-vinylcycloalkanols to afford seven-membered ring ketones. nih.gov While this specific reaction requires a vinyl group adjacent to the hydroxyl, it illustrates a potential pathway for expanding the saturated portion of the tetralin ring system into a larger carbocycle. nih.gov

Aromatic Substitution: The benzene (B151609) ring of the tetrahydronaphthalene scaffold is susceptible to electrophilic aromatic substitution. The existing amino and hydroxyl groups are activating and ortho-, para-directing. However, the specific positions for substitution would depend on the interplay of their electronic effects and the reaction conditions. Synthesis of derivatives often starts from a pre-functionalized tetralone, such as 7-methoxy-1-tetralone, where substitution patterns are already established before the introduction of the amino and hydroxyl moieties. researchgate.netnih.gov For example, 2-Amino-7-[bis-(2-chloro-ethyl)-amino]-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid is a derivative where further substitution has occurred at the 7-amino position. nih.gov

Mechanistic Insights into Reaction Pathways

Understanding the mechanisms of these transformations is key to controlling reaction outcomes, particularly stereochemistry.

The cyclization of precursor molecules to form seven-membered rings, which are structurally related to the tetralin system, can be challenging due to unfavorable entropic factors. beilstein-journals.org However, intramolecular reactions, such as an SN2-type displacement of an activated hydroxyl group by a thioamide nitrogen, have been proposed for the synthesis of related heterocyclic systems. beilstein-journals.org

In the case of O-acylation of amino alcohols under acidic conditions, the mechanism involves the protonation of the amino group, which deactivates it as a nucleophile. The hydroxyl group can then attack the electrophilic acylating agent (e.g., an acylium ion formed from acetic anhydride). nih.gov This chemoselectivity is crucial for achieving the desired O-functionalized product without side reactions at the nitrogen atom. nih.gov

The stereochemistry of the hydroxyl-bearing carbon is a critical aspect. Many synthetic routes to vicinal amino alcohols aim to control the relative and absolute stereochemistry of the final product. diva-portal.org Stereoselective syntheses often start from chiral precursors or employ asymmetric reactions. diva-portal.orgnih.gov For instance, stereoselective electrocatalytic radical cross-coupling methods have been developed to create enantiopure amino alcohols from serine-derived chiral acids, highlighting advanced strategies to control stereochemical outcomes. nih.gov When performing derivatization reactions on 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, the potential for racemization or inversion at the chiral center must be considered, and reaction conditions should be chosen to preserve the desired stereochemical integrity. nih.gov

Structure Activity Relationship Sar Studies of 7 Amino 1,2,3,4 Tetrahydronaphthalen 2 Ol Derivatives

Elucidation of Structural Determinants for Receptor Binding and Agonism

The therapeutic potential of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol and its derivatives is intrinsically linked to their structural features, which govern their interaction with various biological receptors. Structure-activity relationship (SAR) studies have been pivotal in deciphering how specific molecular modifications influence binding affinity, selectivity, and functional activity at these targets. This section explores the key structural determinants that modulate the pharmacological profile of these compounds, focusing on their interactions with dopamine (B1211576), opioid, and fibrinogen receptors.

Dopamine D2/D3 Receptor Interactions

Derivatives of 2-aminotetralin have long been recognized for their significant affinity for the D2 family of dopamine receptors, which includes the D2 and D3 subtypes. elsevierpure.com Extensive research has focused on modifying the aminotetralin scaffold to develop ligands with high affinity and selectivity, particularly for the D3 receptor, which is a promising target for various neurological and psychiatric disorders. nih.govresearchgate.net The interaction of these ligands with the D2 and D3 receptors is complex, involving specific binding modes. The protonated nitrogen of the aminotetralin ligand typically interacts with an aspartic acid residue (Asp-114 in TM3) within the receptor binding site through an ionic bond. nih.gov Additionally, hydrogen bonding between the phenolic hydroxyl group of the ligand and a serine residue (Ser-193 in TM5), along with aromatic interactions, further stabilizes the ligand-receptor complex. nih.gov

The position of the phenolic hydroxyl group on the aromatic ring of the tetralin structure is a critical determinant of selectivity and functional activity at dopamine receptors. nih.gov Studies have demonstrated that this substitution pattern can differentiate between presynaptic autoreceptors and postsynaptic receptors. nih.gov For instance, aminotetralin derivatives bearing a hydroxyl group at the 5-position of the tetralin ring generally exhibit high effectiveness at postsynaptic dopamine receptors. nih.gov Conversely, derivatives lacking this 5-OH substitution tend to display high selectivity for dopamine autoreceptors. nih.gov The affinity for dopamine receptors is also significantly affected by the hydroxyl position, with the 7-hydroxy substitution generally conferring high affinity. researchgate.net

Table 1: Influence of Hydroxyl Group Position on Dopamine Receptor Activity

Compound Hydroxyl Position Observed Activity
5-OH-DPAT 5 High postsynaptic effectiveness
7-OH-DPAT 7 High affinity for D3 receptors

A successful strategy for developing highly potent and selective D3 receptor ligands has been the creation of hybrid molecules. This approach combines the 2-aminotetralin pharmacophore with an arylpiperazine moiety, connected by a flexible linker. nih.govresearchgate.net The length of this linker has been shown to be a crucial factor in modulating both binding affinity and selectivity for D2 versus D3 receptors. researchgate.net

Initial studies with a series of 7-hydroxy-2-[N-alkyl-(N-(4-phenylpiperazine)-alkyl)amino]tetralins revealed that a four-methylene (butyl) linker resulted in compounds with very high potency at both D2 and D3 receptors. nih.govresearchgate.net However, further optimization demonstrated that shortening the linker could significantly enhance selectivity for the D3 receptor. Specifically, a linker with a two-methylene (ethyl) chain was associated with both higher potency and greater selectivity for D3 receptors, leading to the development of novel templates with 50- to 100-fold selectivity for this subtype. nih.govresearchgate.net

Table 2: Effect of Linker Length on D2/D3 Receptor Binding in Hybrid Molecules

Linker Length (Methylene Units) Receptor Potency D3 Receptor Selectivity
4 Potent at D2 and D3 nih.govresearchgate.net Low

The stereochemistry of the 2-aminotetralin core is another fundamental factor that dictates receptor affinity and selectivity. The chiral centers within the molecule create distinct enantiomers that can interact differently with the chiral environment of the receptor's binding pocket. Research on stereochemically well-defined 2-aminotetralin derivatives has shown significant differences in binding affinities between enantiomers. nih.gov

Notably, the (R)-enantiomer of 7-hydroxy-2-dipropylaminotetralin ((R)-7-OH-DPAT) has been found to exhibit a remarkable 70-fold selectivity for the D3 receptor over the D2A receptor. nih.gov This stereochemical preference underscores the importance of the three-dimensional arrangement of the pharmacophoric elements for achieving high selectivity.

Table 3: Stereochemical Influence on D3 Receptor Selectivity

Compound Stereochemistry D3 Receptor Selectivity (vs. D2A)
7-hydroxy-2-dipropylaminotetralin (R) 70-fold nih.gov

Opioid Receptor Ligand Design and Selectivity

The aminotetralin scaffold has also been explored as a template for the design of ligands targeting opioid receptors. nih.govnih.gov Computational modeling and molecular dynamics simulations have been employed to understand the structural determinants responsible for subtype selectivity (μ, δ, and κ opioid receptors) and the mechanisms of receptor activation. nih.gov

Key interactions for aminomethyl tetrahydronaphthalene derivatives at opioid receptors include a salt bridge between the protonated amine group of the ligand and a conserved aspartic acid residue (D3.32) in transmembrane helix 3 (TM3). nih.gov This ionic interaction is a primary driving force for ligand binding. nih.gov Furthermore, specific residues have been identified as crucial for selectivity. For instance, a tyrosine residue (Y7.43) is considered a key determinant for selectivity among the three opioid receptor subtypes, while a tryptophan residue (W6.58) is essential for selectivity at the δ opioid receptor. nih.gov The 2-amino-1,1-dimethyl-7-hydroxytetralin pharmacophore, in particular, has been identified as a novel scaffold for the development of opioid receptor antagonists. nih.gov

Fibrinogen Receptor Antagonist Activity

Derivatives of the 1,2,3,4-tetrahydronaphthalene skeleton have been investigated as antagonists of the platelet fibrinogen receptor, glycoprotein IIb-IIIa (GPIIb-IIIa). nih.gov This receptor plays a critical role in platelet aggregation and thrombosis. The design of these antagonists involves mimicking the Arg-Gly-Asp (RGD) sequence of fibrinogen.

In one series of compounds, a 1,2,3,4-tetrahydronaphthalene skeleton was used as a bicyclic template to correctly position the necessary pharmacophoric groups (an amidino and a carboxyl group). nih.gov Certain derivatives containing an amide bond showed significant inhibitory activity in human platelet aggregation assays, with IC50 values in the nanomolar range (46-57 nM). nih.gov Although these initial compounds had low oral activity, further modifications, such as N-alkylation of the amidino group and ester prodrug strategies, led to the development of orally active candidates for the treatment of thrombosis. nih.gov

Functional Group Substitutions and Their Pharmacological Implications

The pharmacological profile of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol derivatives is significantly influenced by the nature and position of functional group substitutions on the tetralin scaffold. These modifications can impact receptor affinity, selectivity, and intrinsic activity.

Alterations to the amino group at the C2 position have been a key area of investigation. The size and nature of the N-alkyl substituents play a crucial role in determining the dopaminergic activity of these compounds. For instance, in a series of 5-hydroxy-2-aminotetralin derivatives, the introduction of functionalized N-alkyl substituents was found to modulate their interaction with dopamine receptors acs.org. Generally, a basic nitrogen atom in the C2 substituent is considered essential for the interaction with a highly conserved aspartic acid residue within the binding pocket of aminergic G-protein coupled receptors acs.org.

Substitutions on the aromatic ring also profoundly affect the pharmacological properties. For example, in 5-substituted-2-aminotetralin (5-SAT) analogues, steric extensions at the C5-position have been shown to enhance selectivity for the serotonin 5-HT7 receptor over the 5-HT1A receptor nih.gov. Conversely, steric and hydrophobic extensions at the chiral C2-amino position tend to impart higher selectivity for the 5-HT1A receptor nih.gov. The presence and position of a hydroxyl group on the aromatic ring are also critical. For instance, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) acts as a preferential serotonin 5-HT1A receptor agonist, while its 7-hydroxy counterpart, 7-OH-DPAT, is a preferential agonist at dopamine D2 and D3 receptors nih.gov.

Spatial Arrangement of Functional Groups and Bioactivity

The three-dimensional orientation of functional groups in 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol derivatives is a critical determinant of their biological activity. The stereochemistry at the C2 position of the aminotetralin scaffold has been shown to be a significant factor for receptor recognition and affinity.

For a range of 5-substituted-2-aminotetralin (5-SAT) analogues, the (S)-configuration at the C2 position confers a substantially higher affinity, ranging from 35- to 1000-fold greater than the (R)-configuration, at 5-HT1A, 5-HT1B, and 5-HT1D serotonin receptors acs.org. This pronounced stereoselectivity underscores the importance of the spatial arrangement of the amino group for optimal interaction with the receptor binding site acs.org.

Similarly, the enantiomers of 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) exhibit marked stereoselectivity at dopamine receptors. The (+)-isomer binds with approximately 20-fold higher potency to human D3 and, to a lesser extent, D2 receptors compared to the (-)-isomer nih.gov. In contrast, the stereoselectivity for the 5-HT1A receptor is less pronounced for this particular compound nih.gov. This highlights that the impact of stereochemistry can vary depending on the specific receptor subtype. The bioactive conformation of these ligands is crucial, and constraining the molecule into a specific spatial arrangement, such as in the rigid analogues of dopamine, has been a key strategy in elucidating the optimal orientation for receptor interaction nih.gov.

In Vitro Activity Profiles of Tetrahydronaphthalene Analogues

The in vitro activity of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol derivatives and their analogues has been extensively characterized through radioligand binding assays to determine their affinity for various G-protein coupled receptors, particularly dopamine and serotonin receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Derivatives of 2-aminotetralin have been shown to exhibit a wide range of affinities and selectivities. For instance, 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) is a potent dopamine D3 receptor agonist with a Kd value of less than 1 nM . The tables below summarize the in vitro binding affinities of selected tetrahydronaphthalene analogues at human dopamine and serotonin receptors.

Dopamine Receptor Binding Affinities of Selected Tetrahydronaphthalene Analogues

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)Reference
(+)-7-OH-DPAT610.92 researchgate.net
(-)-7-OH-DPAT---
(R)-(+)-7-OH-DPAT40.61.77 nih.gov
(S)-(-)-7-OH-DPAT80938.6 nih.gov

Serotonin Receptor Binding Affinities of Selected Tetrahydronaphthalene Analogues

Compound5-HT1A Receptor Ki (nM)5-HT7 Receptor Ki (nM)Reference
(+)-7-OH-DPAT---
(-)-7-OH-DPAT---
5-substituted-2-aminotetralin (high affinity example)≤ 1≤ 1 nih.gov

These in vitro studies are fundamental to understanding the structure-activity relationships of this class of compounds and guide the design of new derivatives with improved potency and selectivity for specific receptor targets. The data clearly indicates that subtle changes in the substitution pattern and stereochemistry of the 2-aminotetralin scaffold can lead to significant alterations in receptor binding profiles.

Advanced Spectroscopic and Computational Characterization of 7 Amino 1,2,3,4 Tetrahydronaphthalen 2 Ol

Spectroscopic Analysis Techniques

A combination of spectroscopic techniques provides a comprehensive profile of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, from its atomic connectivity and three-dimensional shape to its electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise atomic connectivity of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic regions. The aromatic region would feature signals for three protons on the substituted benzene (B151609) ring, likely exhibiting a complex splitting pattern due to their coupling. The electron-donating nature of the hydroxyl and amino groups would shift these protons upfield compared to unsubstituted tetralin. The aliphatic portion of the molecule would show a series of complex multiplets corresponding to the eight protons on the saturated ring. The methine protons on the carbons bearing the hydroxyl (C2) and amino (C7) groups would appear as distinct signals, with their chemical shifts and multiplicities providing information about their neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display ten unique signals corresponding to the ten carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton signals to their corresponding carbon atoms and establish the complete bonding network.

Conformational Analysis: The non-aromatic ring of the 1,2,3,4-tetrahydronaphthalene moiety is known to adopt a half-chair conformation to minimize steric strain. nih.gov Analysis of proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments can be used to determine the relative stereochemistry of the hydroxyl and amino substituents (i.e., whether they are cis or trans to each other) by measuring through-space proximity of protons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol Predicted values are based on the analysis of substituted tetralin and naphthalene derivatives. acs.orgnih.gov

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 1.7 - 2.1 (m) 25 - 35
C2 3.8 - 4.2 (m, CH-OH) 65 - 75
C3 1.8 - 2.2 (m) 20 - 30
C4 2.5 - 2.9 (m) 25 - 35
C4a - 130 - 140
C5 6.5 - 6.8 (d) 110 - 120
C6 6.8 - 7.1 (d) 125 - 135
C7 3.1 - 3.5 (m, CH-NH₂) 45 - 55
C8 2.6 - 3.0 (m) 25 - 35
C8a - 130 - 140

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol would exhibit characteristic absorption bands confirming its key structural features.

The most prominent features would be the stretching vibrations of the O-H group from the alcohol and the N-H groups from the primary amine. The O-H stretch typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the primary amine gives rise to two sharper peaks in the 3300-3500 cm⁻¹ range. Other key absorptions include C-H stretches for the aromatic (sp²) and aliphatic (sp³) carbons, which appear just above and below 3000 cm⁻¹, respectively. Aromatic C=C stretching vibrations are expected around 1600 and 1475 cm⁻¹.

Table 2: Predicted Characteristic IR Absorption Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 Two sharp peaks
Alcohol (O-H) H-bonded Stretch 3200 - 3600 Broad
Aromatic C-H Stretch 3000 - 3100 Sharp
Aliphatic C-H Stretch 2850 - 2960 Sharp
Aromatic C=C Stretch ~1600, ~1475 Medium to sharp
C-O Stretch 1050 - 1250 Strong
C-N Stretch 1020 - 1220 Medium

Mass spectrometry (MS) provides information about the molecular weight and structural components of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol (molecular formula C₁₀H₁₃NO), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass of 163.0997 Da. nih.govnih.gov

The fragmentation pattern in an electron ionization (EI) mass spectrum would provide further structural evidence. Key fragmentation pathways for tetralin derivatives include benzylic cleavage and retro-Diels-Alder reactions of the saturated ring. nist.gov The presence of the hydroxyl and amino groups would also direct fragmentation, with characteristic losses of small neutral molecules like water (H₂O, 18 Da) and ammonia (B1221849) (NH₃, 17 Da).

Table 3: Predicted Key Mass Spectrometry Fragments

m/z Value Ion Formula Description
163 [C₁₀H₁₃NO]⁺ Molecular Ion (M⁺)
146 [C₁₀H₁₂O]⁺ Loss of ammonia ([M-NH₃]⁺)
145 [C₁₀H₁₁N]⁺ Loss of water ([M-H₂O]⁺)
134 [C₉H₁₂N]⁺ Loss of ethyl group from ring opening
132 [C₉H₁₀N]⁺ Loss of H₂O and CH₃
118 [C₈H₈N]⁺ Retro-Diels-Alder fragmentation

UV-Visible spectroscopy measures the electronic transitions within a molecule, primarily those involving π electrons in conjugated systems. The chromophore in 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is the substituted naphthalene ring system. Compared to the parent tetralin, the presence of the amino (-NH₂) and hydroxyl (-OH) groups, which act as powerful auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max). aanda.orgaanda.org This shift is due to the extension of the conjugated system by the lone pair of electrons on the oxygen and nitrogen atoms, which lowers the energy gap for π→π* transitions. Studies on other substituted naphthalenes confirm this effect. ias.ac.inacs.org

Table 4: Predicted UV-Visible Absorption Maxima

Compound Predicted λ_max (nm) Transition Type
1,2,3,4-Tetrahydronaphthalene (Tetralin) ~265, ~272 π→π* (Benzene-like)
7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol ~280 - 290 π→π* (Red-shifted)

Due to its naphthalene core, the molecule is expected to be fluorescent. Fluorescence spectroscopy, which measures the emission of light from a molecule after it has absorbed light, is a highly sensitive technique. For a chiral molecule like 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, fluorescence spectroscopy can be a powerful tool for chiral analysis. mdpi.com

While the enantiomers of the compound have identical fluorescence spectra, they can be distinguished by using a chiral fluorescent sensor or selector. nih.govmdpi.com This method relies on the formation of diastereomeric complexes between the chiral sensor and each enantiomer of the analyte. These diastereomeric complexes exhibit different fluorescence responses, such as varying degrees of fluorescence quenching or enhancement. This differential response allows for the quantitative determination of the enantiomeric excess (ee) of a sample, providing a rapid and sensitive alternative to chromatographic methods. nih.gov

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, its complete solid-state structure can be elucidated. researchgate.net

This technique would provide precise data on bond lengths, bond angles, and torsional angles. Crucially, it would unambiguously determine the relative and absolute stereochemistry of the chiral centers at C2 and C7. The analysis would also confirm the half-chair conformation of the saturated ring, a common feature for tetralin systems. nih.gov Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonds involving the amino and hydroxyl groups, which govern the material's solid-state properties.

Table 5: Hypothetical X-ray Crystallographic Data This table represents typical parameters that would be obtained from a single-crystal X-ray diffraction experiment.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.8
c (Å) 15.2
β (°) 98.5
Volume (ų) 915
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.18
R-factor < 0.05

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of molecules at an atomic level. These methods allow for the prediction of molecular structure, reactivity, and interactions, providing insights that complement experimental data. For 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, these techniques are crucial for understanding its intrinsic electronic characteristics and its potential pharmacological applications.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other properties. DFT calculations provide a theoretical framework to understand the distribution of electrons within 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol and to derive key descriptors of its chemical reactivity. Such calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A small energy gap suggests that a molecule is more polarizable and will be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic amines and phenols, the distribution of these orbitals is typically centered on the π-conjugated system and the heteroatoms. In 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amino group, while the LUMO would also be distributed over the aromatic system. DFT calculations would precisely map these orbitals and quantify the energy gap, which is a key indicator of its electronic behavior.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors Calculated by DFT (Note: The following data is illustrative for a related aminotetralin derivative and is intended to show typical values obtained from DFT calculations.)

ParameterValue (eV)Description
EHOMO-5.25Energy of the Highest Occupied Molecular Orbital
ELUMO-0.85Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.40Indicates chemical reactivity and stability researchgate.net
Ionization Potential (I)5.25Energy required to remove an electron
Electron Affinity (A)0.85Energy released when an electron is added
Hardness (η)1.775Resistance to change in electron distribution
Softness (S)0.563Reciprocal of hardness, indicates reactivity
Electronegativity (χ)3.05Power of an atom to attract electrons
Electrophilicity Index (ω)2.62A measure of energy lowering due to electron flow

Molecular Electrostatic Potential (MESP) mapping is a valuable visualization tool used to understand the charge distribution and reactive sites of a molecule. It illustrates the electrostatic potential on the surface of the molecule, which is calculated from its electron density. MESP maps use a color spectrum to indicate different potential regions:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like oxygen and nitrogen). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.

Green/Yellow: Regions of near-zero potential, often corresponding to the nonpolar parts of the molecule, such as the carbon backbone.

For 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, an MESP map would show negative potential (red) around the oxygen of the hydroxyl group and the nitrogen of the amino group, highlighting these as primary sites for electrophilic interaction and hydrogen bonding. Positive potential (blue) would be concentrated on the hydrogen atoms of the amino and hydroxyl groups, identifying them as hydrogen bond donors.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, such as frequency conversion and optical switching. Molecules with significant NLO properties typically possess a large π-conjugated system and an asymmetric charge distribution, often created by electron-donating and electron-accepting groups.

The key parameters for NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β₀). DFT calculations can reliably predict these values. The presence of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the aromatic tetralin ring suggests that 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol could possess NLO properties. Computational studies on similar aromatic amines have shown that such structures can exhibit notable hyperpolarizability values, often compared against a standard NLO material like urea. cdnsciencepub.com

Table 2: Calculated Non-Linear Optical (NLO) Properties (Note: Data is representative for organic molecules with potential NLO activity and compared to urea, a standard reference material.)

CompoundDipole Moment (μ) [Debye]Polarizability (α) [esu]First Hyperpolarizability (β₀) [esu]
Urea (Reference)1.373.83 x 10⁻²⁴0.37 x 10⁻³⁰
Illustrative Aminotetralin3.1515.2 x 10⁻²⁴5.5 x 10⁻³⁰

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis helps identify the most stable (lowest energy) arrangements of atoms in a molecule. The tetralin core of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is not planar; the saturated portion of the ring system adopts a half-chair conformation.

Potential Energy Surface (PES) scans are a computational method used to explore conformational possibilities. By systematically rotating specific dihedral angles (torsion angles) and calculating the energy at each step, a PES is generated. The minima on this surface correspond to stable conformers. For this molecule, key dihedral angles would involve the C-C-N-H and C-C-O-H bonds. Studies on related aminotetralols have shown that substituents on the saturated ring can exist in either pseudoaxial or pseudoequatorial positions. researchgate.netnih.gov The relative stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups. These preferred conformations are critical for how the molecule fits into a biological target's binding site. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. It is an essential tool in drug discovery for screening potential drug candidates and understanding their mechanism of action. The 2-aminotetralin scaffold is a well-known pharmacophore found in ligands that target various receptors, particularly serotonin (5-HT) and dopamine (B1211576) receptors. wikipedia.org

Docking simulations for 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol would involve placing the molecule into the binding site of a target protein. A scoring function is then used to estimate the binding affinity (often expressed as a binding energy in kcal/mol), with lower scores indicating a more favorable interaction. The simulation reveals key molecular interactions, such as:

Hydrogen bonds: Formed between the -OH and -NH₂ groups of the ligand and polar amino acid residues in the receptor.

Hydrophobic interactions: Occurring between the nonpolar tetralin ring system and hydrophobic pockets in the receptor.

π-π stacking: Interactions between the aromatic ring of the ligand and aromatic residues (e.g., Phenylalanine, Tyrosine) in the receptor.

Studies on closely related 2-aminotetralin derivatives have explored their binding to 5-HT receptors, identifying key amino acid residues that determine binding selectivity. wikipedia.org Docking 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol into these same targets would provide valuable predictions about its potential receptor subtype selectivity and pharmacological profile.

Table 3: Representative Molecular Docking Results for an Aminotetralin Ligand with Serotonin Receptors (Note: This data is illustrative, based on findings for related 2-aminotetralin derivatives, to demonstrate typical outputs of docking simulations.) wikipedia.org

Target ReceptorBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
5-HT1A-7.8Asp116, Tyr390, Ser199Hydrogen Bond, π-π Stacking
5-HT1B-8.5Asp129, Phe331Hydrogen Bond, Hydrophobic
5-HT1D-8.2Asp121, Phe341Hydrogen Bond, Hydrophobic

Molecular Dynamics (MD) and MM-GBSA Simulations

Molecular dynamics (MD) simulations offer a powerful lens to investigate the conformational dynamics and intermolecular interactions of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, particularly in a biological context. These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. For a molecule like 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, MD simulations can elucidate its behavior in different solvent environments or when interacting with a biological target, such as a receptor binding pocket.

Following MD simulations, the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is frequently employed to estimate the binding free energy of the ligand to its target protein. This method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. The application of MD simulations has become a mature technique for understanding macromolecular structure-to-function relationships. nih.gov

Energy ComponentDescriptionTypical Contribution (kcal/mol)
ΔE_vdwVan der Waals Energy-35 to -50
ΔE_elecElectrostatic Energy-15 to -30
ΔG_polarPolar Solvation Energy+20 to +40
ΔG_nonpolarNonpolar Solvation Energy (SASA)-5 to -10
ΔG_bind Total Binding Free Energy -25 to -40

Quantum Chemical Calculations for Stability and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol. These methods solve the Schrödinger equation for the molecule, yielding information about its molecular orbitals and energy levels.

The stability of a molecule can be assessed through the analysis of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical stability. A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

Reactivity descriptors, derived from the conceptual DFT framework, can be calculated to predict how the molecule will interact with other chemical species. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the molecule's ability to act as an electrophile.

While specific quantum chemical data for 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is not extensively published, the following table presents typical reactivity descriptors that would be calculated and analyzed in a DFT study of this or related aminotetralin compounds.

DescriptorFormulaInterpretation
HOMO Energy (E_HOMO)-Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy (E_LUMO)-Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOIndicator of chemical stability and reactivity.
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2Tendency to attract electrons.
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution.
Electrophilicity Index (ω)χ² / (2η)Measure of electrophilic character.

These computational approaches provide a theoretical framework for understanding the complex chemical and physical properties of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, guiding further experimental studies and applications.

Applications of 7 Amino 1,2,3,4 Tetrahydronaphthalen 2 Ol As a Chemical Building Block

Precursors in the Synthesis of Complex Medicinal Agents

The rigid bicyclic structure of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol makes it an invaluable scaffold in medicinal chemistry. Its derivatives have been explored for a variety of therapeutic applications, ranging from central nervous system disorders to metabolic diseases.

One of the most notable applications of this chemical entity is in the synthesis of Rotigotine , a non-ergoline dopamine (B1211576) agonist used for the treatment of Parkinson's disease and restless legs syndrome. The synthesis of Rotigotine often involves the use of a 2-aminotetralin derivative as a key intermediate, highlighting the importance of this structural motif in the development of potent and selective dopamine receptor ligands.

Furthermore, derivatives of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol have been investigated as potential antidepressant and anorexigenic agents . By modifying the amino and hydroxyl groups, chemists have been able to synthesize a library of compounds with varying degrees of activity, demonstrating the tunability of the scaffold for different biological targets.

In the realm of metabolic diseases, analogs of 1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have been discovered as potent and selective agonists for the human melanocortin-4 receptor , a key target in the regulation of appetite and energy expenditure researchgate.net. This underscores the versatility of the tetralin scaffold in mimicking the structure of endogenous ligands and modulating the activity of G-protein coupled receptors.

Medicinal AgentTherapeutic ApplicationPrecursor
RotigotineParkinson's Disease2-Aminotetralin derivative
Various DerivativesAntidepressant, Anorexigenic7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol
Carboxylic Acid AnalogsObesity, Metabolic Disorders1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While the use of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol itself as a chiral auxiliary is not widely documented in publicly available literature, the broader class of chiral 1,2-aminoalcohols is well-established in this role. These compounds can form chiral oxazolidinones or other rigid structures that effectively shield one face of a reactive intermediate, leading to high levels of stereoselectivity.

A closely related compound, cis-1-amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene, has been successfully employed as a chiral ligand in the catalytic reduction of ketones, affording secondary alcohols with high enantiomeric excesses acs.org. This suggests that 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, with its similar structural features, holds significant potential for applications in asymmetric catalysis. The development of catalysts derived from this scaffold could offer novel routes to enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry.

Intermediates for Agrochemical Development

Despite the structural similarities of the aminotetralin scaffold to some classes of bioactive molecules, a thorough review of the available scientific and patent literature did not reveal any specific applications of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol or its close derivatives in the development of agrochemicals such as pesticides, herbicides, or fungicides. The focus of research on this particular chemical entity appears to be predominantly in the area of medicinal chemistry.

Development of Multifunctional Molecules (e.g., Iron Chelators with Agonist Activity)

The concept of multifunctional molecules, or hybrid drugs, involves the combination of two or more pharmacophores into a single chemical entity. This approach can lead to compounds with improved efficacy, reduced side effects, and the ability to address multiple pathological factors simultaneously.

A groundbreaking application of the 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol scaffold is in the development of a novel class of compounds that exhibit both dopamine D2/D3 receptor agonist activity and iron chelation properties acs.orgscispace.comnih.gov. The pathogenesis of Parkinson's disease is linked to both dopaminergic neurodegeneration and iron-induced oxidative stress. Therefore, a molecule that can simultaneously stimulate dopamine receptors and sequester excess iron in the brain offers a promising therapeutic strategy.

Researchers have successfully synthesized compounds such as 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol , which incorporates the 5-hydroxy-2-aminotetralin moiety for dopamine receptor agonism and an 8-hydroxyquinoline group for iron chelation acs.orgscispace.com. In vitro studies have demonstrated that these compounds are potent agonists at both D2 and D3 receptors and can efficiently chelate iron nih.gov. Furthermore, in vivo studies in animal models of Parkinson's disease have shown that these multifunctional molecules can reverse motor deficits, indicating their potential for both symptomatic relief and neuroprotective effects nih.govnih.govresearchgate.net.

CompoundFunction 1Function 2Therapeutic Target
4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-olDopamine D2/D3 AgonistIron ChelatorParkinson's Disease

Future Directions in the Research of 7 Amino 1,2,3,4 Tetrahydronaphthalen 2 Ol

Exploration of Novel Synthetic Pathways

Future research into the synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is likely to focus on developing more efficient, sustainable, and versatile methods. Key areas of exploration will include chemoenzymatic and biocatalytic routes, as well as the implementation of green chemistry principles.

Chemoenzymatic and Biocatalytic Approaches: The integration of enzymatic transformations with traditional organic synthesis offers a powerful strategy for producing chiral molecules with high selectivity and under mild conditions. nih.govnih.gov Future investigations could explore the use of enzymes such as ketoreductases (KREDs), amine dehydrogenases (AmDHs), and transaminases (TAs) to introduce the chiral centers in the aminotetralin core. mecp2024.comresearchgate.net A potential chemoenzymatic route could involve the enzymatic reduction of a corresponding aminoketone precursor to stereoselectively form the hydroxyl group, or the enzymatic amination of a hydroxyketone. rsc.orgnih.gov The advantages of biocatalysis include high enantioselectivity, reduced need for protecting groups, and milder reaction conditions, contributing to more sustainable synthetic processes. nih.gov

Green Chemistry in Synthesis: The principles of green chemistry will be pivotal in developing future synthetic pathways. unibo.itnih.gov This includes the use of environmentally benign solvents, minimizing waste, and improving atom economy. unibo.itchemrevlett.com For instance, exploring one-pot syntheses where multiple reaction steps are carried out in a single reaction vessel can significantly reduce solvent usage and purification steps. Microwave-assisted organic synthesis (MAOS) could also be investigated to accelerate reaction times and improve yields for key synthetic steps.

Synthesis StrategyKey AdvantagesPotential Enzymes/Catalysts
Chemoenzymatic Synthesis High enantioselectivity, Mild reaction conditions, Reduced wasteKetoreductases (KREDs), Transaminases (TAs), Amine Dehydrogenases (AmDHs)
Biocatalysis High regio- and stereoselectivity, Environmentally friendlyLipases, Oxidases, Hydrolases
Green Chemistry Approaches Reduced environmental impact, Increased efficiency, Lower costUse of renewable feedstocks, Benign solvents, Catalytic reagents

Advanced Stereochemical Control in Synthesis

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, achieving precise control over the stereocenters in 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is crucial for its future applications, particularly in medicinal chemistry.

Asymmetric Catalysis: The development of novel chiral catalysts will be a key focus for the asymmetric synthesis of this compound. This includes the use of chiral transition metal catalysts (e.g., based on rhodium, iridium, or iron) and organocatalysts. nih.govnih.govmdpi.commdpi.com For instance, asymmetric hydrogenation or transfer hydrogenation of a suitable enamine or imine precursor could be employed to establish the stereochemistry of the amino group. rsc.org Similarly, asymmetric reduction of a ketone precursor can be used to control the stereochemistry of the hydroxyl group.

Organocatalysis: Chiral primary β-amino alcohols and other small organic molecules have emerged as powerful organocatalysts for a variety of asymmetric transformations. rsc.orgresearchgate.net Future research could explore the use of such catalysts to induce stereoselectivity in the synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol, offering a metal-free and often more sustainable alternative to traditional metal catalysis.

Diastereoselective Approaches: For the synthesis of specific diastereomers, methods that allow for high diastereoselectivity will be essential. This could involve substrate-controlled diastereoselection, where the existing stereocenter in a starting material directs the stereochemical outcome of a subsequent reaction, or reagent-controlled diastereoselection using chiral reagents or catalysts. rsc.org

Stereocontrol MethodCatalyst/Reagent TypeTarget Transformation
Asymmetric Hydrogenation Chiral transition metal complexes (Rh, Ir, Ru)Reduction of imines or enamines
Asymmetric Transfer Hydrogenation Chiral metal complexes or organocatalystsReduction of ketones or imines
Organocatalysis Chiral amines, amino alcohols, phosphoric acidsVarious C-C and C-N bond forming reactions
Diastereoselective Reduction Chiral reducing agents or catalystsReduction of a ketone in a chiral molecule

Deeper Mechanistic Understanding of Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol is fundamental for optimizing existing methods and designing new, more efficient synthetic routes.

Mechanistic Studies of Key Reactions: A plausible synthetic route to aminotetralinols involves the ring-opening of an epoxide with an amine. libretexts.orgresearchgate.net Detailed mechanistic studies of this reaction, particularly concerning the regioselectivity and stereoselectivity, will be crucial. rsc.orgnih.govresearchgate.netresearchgate.net This could involve kinetic studies, isotopic labeling experiments, and the characterization of reaction intermediates.

Computational Modeling of Reaction Pathways: Computational chemistry can provide valuable insights into reaction mechanisms that are difficult to obtain experimentally. nih.govims.ac.jp Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model reaction pathways, identify transition states, and predict the stereochemical outcomes of reactions. nih.govnih.gov This can aid in the rational design of catalysts and the optimization of reaction conditions.

Computational Design and Prediction of New Derivatives

Computational tools are increasingly being used in the early stages of drug discovery and materials science to design and predict the properties of new molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can be employed to establish a mathematical relationship between the chemical structure of derivatives of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol and their biological activity. nih.gov This can help in predicting the activity of newly designed compounds and prioritizing them for synthesis and experimental testing.

Pharmacophore Modeling and Molecular Docking: For applications in medicinal chemistry, pharmacophore modeling can be used to identify the key structural features required for binding to a specific biological target. ijper.orgnih.gov Molecular docking simulations can then be used to predict the binding mode and affinity of new derivatives to their target proteins, guiding the design of more potent and selective compounds. nih.gov

In Silico Prediction of Properties: Computational methods can also be used to predict various physicochemical properties of new derivatives, such as solubility, lipophilicity, and metabolic stability, which are important for their development as drugs or functional materials. mdpi.com Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecules.

Computational MethodApplication in ResearchPredicted Outcomes
QSAR Predicting biological activity of new derivativesPotency, Selectivity, Toxicity
Pharmacophore Modeling Identifying key features for biological activity3D arrangement of essential functional groups
Molecular Docking Predicting binding mode and affinity to a targetBinding energy, Key interactions with the target
DFT Calculations Understanding electronic properties and reactivityHOMO/LUMO energies, Electrostatic potential maps

Expanding Applications in Diverse Chemical Fields

The unique structural features of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol make it a promising scaffold for a variety of applications beyond its potential biological activities.

Medicinal Chemistry: The aminotetralin scaffold is present in several biologically active compounds, including agonists for serotonin receptors and opioid receptor antagonists. nih.govcore.ac.uk Future research should focus on synthesizing libraries of derivatives of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol and screening them for a wide range of biological activities. nih.govresearchgate.netdovepress.com This could lead to the discovery of new therapeutic agents for various diseases.

Catalysis: The presence of both an amino and a hydroxyl group makes this compound a potential chiral ligand for asymmetric catalysis. The two functional groups can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in chemical reactions. Future work could involve the synthesis of metal complexes of this compound and their evaluation as catalysts in various asymmetric transformations.

Materials Science: The rigid bicyclic structure and the presence of functional groups that can participate in hydrogen bonding and other intermolecular interactions suggest that derivatives of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-ol could be used as building blocks for the synthesis of novel functional materials, such as liquid crystals, polymers, or components of supramolecular assemblies.

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